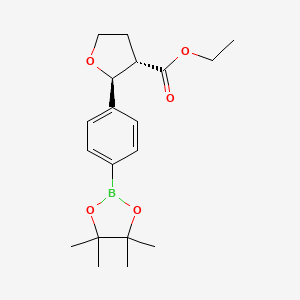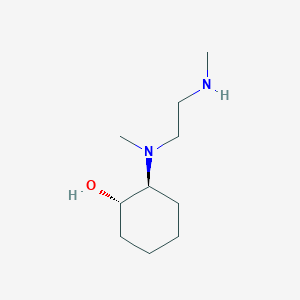
(1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol involves several steps, typically starting with the preparation of the cyclohexanol core. The methylamino and methyl(2-(methylamino)ethyl)amino groups are introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes and advanced purification techniques to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms and substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors. Its role as a neprilysin inhibitor makes it a valuable tool for investigating enzyme inhibition mechanisms .
Medicine
In medicine, this compound has potential therapeutic applications. Neprilysin inhibitors are being explored for their ability to treat conditions such as hypertension and heart failure .
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and other chemical products. Its synthesis and modification are of interest for creating new materials and drugs .
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol involves the inhibition of neprilysin, an enzyme responsible for degrading various peptides. By inhibiting neprilysin, the compound increases the levels of these peptides, which can have therapeutic effects. The molecular targets and pathways involved include interactions with the active site of neprilysin and modulation of peptide signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1S,2S)-2-(Methyl(2-(methylamino)ethyl)amino)cyclohexan-1-ol include other neprilysin inhibitors and compounds with similar structural features. Examples include:
- Sacubitril
- Thiorphan
- Racecadotril
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both methylamino and methyl(2-(methylamino)ethyl)amino groups.
Eigenschaften
Molekularformel |
C10H22N2O |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(1S,2S)-2-[methyl-[2-(methylamino)ethyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-11-7-8-12(2)9-5-3-4-6-10(9)13/h9-11,13H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
XARIGYCGLZGMKF-UWVGGRQHSA-N |
Isomerische SMILES |
CNCCN(C)[C@H]1CCCC[C@@H]1O |
Kanonische SMILES |
CNCCN(C)C1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


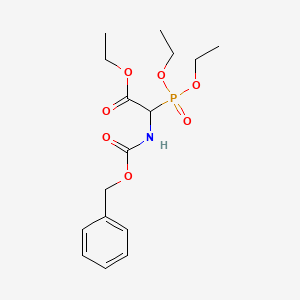

![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
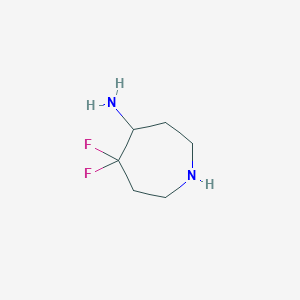

![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)


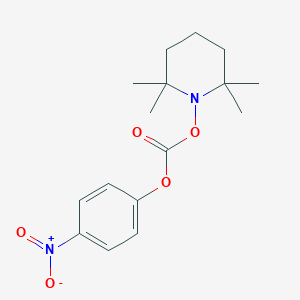
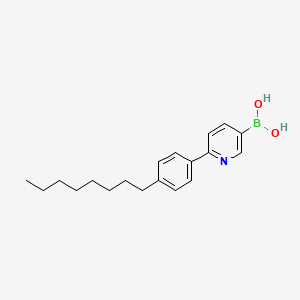
![3-[(Tert-butylsulfanyl)methyl]-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358324.png)
